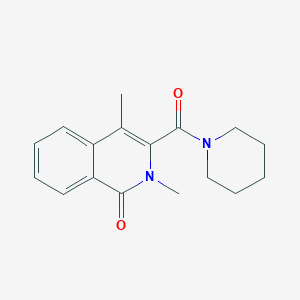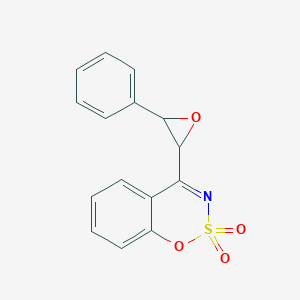![molecular formula C21H23NO4S2 B14388457 N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine CAS No. 88389-30-4](/img/structure/B14388457.png)
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine is a complex organic compound with the chemical formula C₂₂H₂₅NO₄S₂. This compound is part of a group of stereoisomers and is known for its unique structural properties, which include a benzoylsulfanyl group and a phenylpropanoyl group attached to an L-cysteine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine typically involves multi-step organic reactions. One common method includes the use of benzoyl chloride and thiol-containing compounds to introduce the benzoylsulfanyl group. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoylsulfanyl derivatives.
Scientific Research Applications
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine involves its interaction with specific molecular targets. The benzoylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-L-methionine: Similar in structure but contains a methionine backbone instead of cysteine.
Benzoylthiamine monophosphate: Contains a benzoyl group and is used in different biological contexts.
Uniqueness
N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoylsulfanyl and phenylpropanoyl groups attached to an L-cysteine backbone makes it a versatile compound for various applications.
Properties
CAS No. |
88389-30-4 |
|---|---|
Molecular Formula |
C21H23NO4S2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2R)-2-[[2-(benzoylsulfanylmethyl)-3-phenylpropanoyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C21H23NO4S2/c1-27-14-18(20(24)25)22-19(23)17(12-15-8-4-2-5-9-15)13-28-21(26)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H,22,23)(H,24,25)/t17?,18-/m0/s1 |
InChI Key |
YCFNQGYKQMBQGT-ZVAWYAOSSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
![2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B14388388.png)
![1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388389.png)
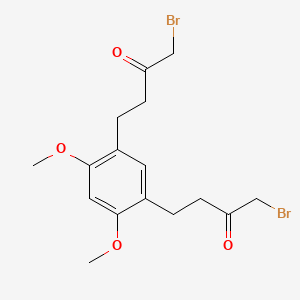
![Bicyclo[4.1.0]heptane, 3-ethenyl-](/img/structure/B14388397.png)
![[1-(Hexyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14388405.png)
![2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate](/img/structure/B14388409.png)
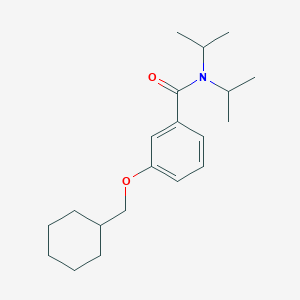
![Pyridine, 4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14388418.png)
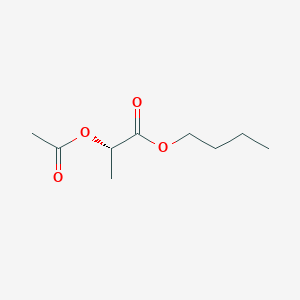
![7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14388431.png)
